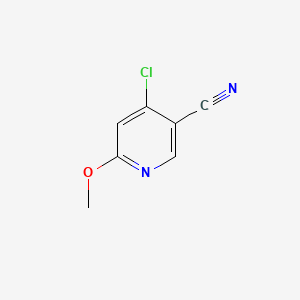

4-Chloro-6-methoxynicotinonitrile

説明

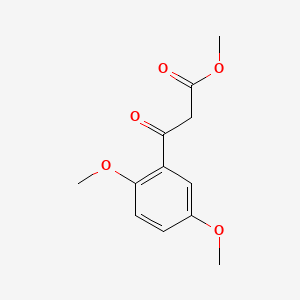

4-Chloro-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 168.58 , and its molecular formula is C7H5ClN2O .科学的研究の応用

Spectroscopic and Molecular Docking Studies

4-Chloro-6-methoxynicotinonitrile has been studied for its potential in spectroscopic applications and molecular docking. For instance, Eşme (2021) conducted spectroscopic calculations and Hirshfeld surface analysis on a related compound, highlighting its use in understanding molecular interactions and potential as a non-linear optical material due to its high first-order hyperpolarizability value. This research also suggests its applicability as an anticancer agent through molecular docking studies (Eşme, 2021).

Fluorescence and Thermal Stability

Suwunwong, Chantrapromma, and Fun (2013) synthesized a derivative of this compound, which exhibited strong blue fluorescence and high thermal stability up to 300°C. This indicates potential applications in materials science, particularly in fields requiring fluorescent materials with high thermal resistance (Suwunwong, Chantrapromma, & Fun, 2013).

Carcinogenic Potential and Mutagenicity

Studies have also been conducted on the carcinogenic potential and mutagenicity of derivatives of this compound. Tiedink, Haan, Jongen, and Koeman (1991) evaluated the genotoxic effects of nitrosated 4-chloro-6-methoxyindole, revealing its mutagenic properties and potential tumor-promoting capacity (Tiedink, Haan, Jongen, & Koeman, 1991).

Luminescent Liquid Crystalline Material

Ahipa, Kumar, and Adhikari (2013) reported on the synthesis and characterization of a luminescent liquid crystalline material derived from this compound. This compound displayed a broad nematic phase and emitted blue light in various solvents, suggesting its use in advanced display technologies and optoelectronics (Ahipa, Kumar, & Adhikari, 2013).

Safety and Hazards

特性

IUPAC Name |

4-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHIOALPSVHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

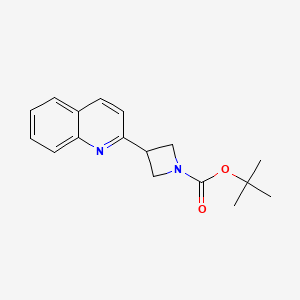

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

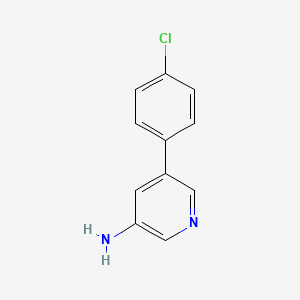

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)

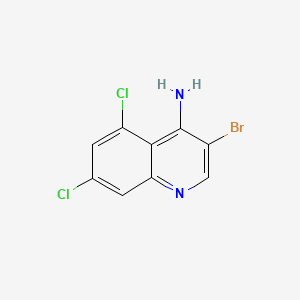

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)